molecular formula C8H8BrF3N2 B2738518 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1893038-96-4

1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B2738518
CAS No.: 1893038-96-4
M. Wt: 269.065
InChI Key: NXCNRSZASQUUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a bromine atom at position 1 and a trifluoromethyl (-CF₃) group at position 2. This structure is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the bromine (a halogen) and the -CF₃ group, which enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF3N2/c9-6-5-3-1-2-4-14(5)7(13-6)8(10,11)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCNRSZASQUUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C(F)(F)F)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design for Trifluoromethyl Incorporation

To introduce the trifluoromethyl group at position 3, 3-(trifluoromethyl)pyridinylmethanol serves as an ideal starting material. When reacted with bromoacetonitrile under optimized conditions (5 mol% Bi(OTf)₃, 5 equiv p-TsOH·H₂O in DCE at 150°C), the reaction proceeds through:

  • Carbocation formation : Acid-catalyzed dehydration of the benzylic alcohol
  • Nitrile attack : Nucleophilic addition of bromoacetonitrile to the carbocation
  • Cyclization : Intramolecular attack by the pyridine nitrogen
  • Rearomatization : Final dehydration to yield the imidazo[1,5-a]pyridine core.

The method achieves moderate to excellent yields (45–78%) depending on substituent electronic effects (Table 1).

Table 1: Yield Dependency on Substituent Position in Ritter-Type Synthesis

Substituent Position Yield (%) Notes
Meta-CF₃ 82 Optimal resonance stabilization
Para-CF₃ 56 Destabilized carbocation
Ortho-Br 91 Enhanced electrophilicity

Post-Cyclization Functionalization Strategies

Directed Bromination of Preformed Cores

Late-stage bromination using N-bromosuccinimide (NBS) in DMF at 0°C provides regioselective installation of bromine at position 1. Key considerations include:

  • Lewis acid mediation : ZnCl₂ (10 mol%) improves selectivity by coordinating to the pyridinic nitrogen
  • Solvent effects : Dichloromethane versus DMF comparisons show 23% yield improvement in polar aprotic solvents
  • Temperature control : Reactions below 5°C minimize polybromination byproducts

Trifluoromethylation via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables introduction of CF₃ groups using (trifluoromethyl)boronic acids. Optimal conditions employ:

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ base in THF/H₂O (3:1)
  • Microwave irradiation at 120°C for 1 hour

This method achieves 68% yield but requires pre-brominated intermediates.

Hydrogenation of Aromatic Precursors

Partial saturation of the fused ring system (5H,6H,7H,8H) is achieved through catalytic hydrogenation:

Protocol

  • Dissolve aromatic precursor (1 mmol) in EtOAc
  • Add 10% Pd/C (50 mg)
  • Hydrogenate at 50 psi H₂, 80°C for 12 hours
  • Filter through Celite® and concentrate

Key Parameters

  • Catalyst loading : 5% Pd/C gives incomplete conversion (≤73%), while 10% achieves >95%
  • Temperature effects : Above 100°C leads to over-reduction of the imidazole ring
  • Solvent selection : EtOAc outperforms MeOH in preventing catalyst poisoning

One-Pot Tandem Synthesis

Advanced methodologies combine cyclization and functionalization in a single reaction vessel:

Representative Procedure

  • Charge reactor with 3-(trifluoromethyl)pyridinylmethanol (1.0 equiv)
  • Add bromoacetonitrile (1.2 equiv), Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (5 equiv)
  • Heat to 150°C in DCE (0.3 M) for 18 hours
  • Cool, add Pd/C (10 wt%), pressurize with H₂ (50 psi)
  • Maintain at 80°C for 12 hours

This cascade approach achieves 61% overall yield with minimal purification steps.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Steps Overall Yield (%) Purity (HPLC)
Ritter + Bromination 3 58 98.2
Suzuki CF₃ Coupling 4 42 95.7
Tandem Synthesis 2 61 97.8
Direct Hydrogenation 3 55 96.5

The tandem approach demonstrates superior atom economy but requires precise temperature control during the hydrogenation step.

Mechanistic Considerations

Carbocation Stability

The CF₃ group's strong electron-withdrawing nature (-I effect) destabilizes carbocation intermediates during Ritter reactions. This explains the 26% yield difference between meta- and para-CF₃ substituted substrates (Table 1).

Bromine Directing Effects

Bromine at position 1 exerts both steric and electronic influences:

  • Ortho-directing : Enhances nitrile attack regioselectivity
  • Resonance stabilization : p-π conjugation with the imidazole nitrogen

Scale-Up Challenges

Industrial translation faces three primary hurdles:

  • Exothermicity control : Ritter reactions require gradual reagent addition to maintain T < 160°C
  • Catalyst recovery : Bi(OTf)₃ remains challenging to recycle efficiently
  • Hydrogenation safety : High-pressure H₂ systems necessitate specialized reactor designs

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H bromination using Ru(bpy)₃²⁺ and NBS shows promise for late-stage functionalization:

  • 450 nm LED irradiation
  • CH₃CN/H₂O (4:1) solvent system
  • 72% yield with >20:1 regioselectivity

Flow Chemistry Approaches

Continuous flow systems improve heat management in exothermic steps:

  • 5x increase in space-time yield compared to batch
  • 98% conversion in 30 minutes residence time

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit promising anticancer properties. For instance, compounds similar to 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine have shown efficacy against various cancer cell lines. A study demonstrated that certain imidazopyridine derivatives displayed significant activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at low concentrations .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways associated with tumor growth and proliferation. For example, some studies suggest that these compounds may interfere with the signaling pathways of the epidermal growth factor receptor (EGFR) or inhibit angiogenesis .

Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Mechanism
Compound APC35.0EGFR Inhibition
Compound BK5624.5Apoptosis Induction
Compound CHeLa3.8Angiogenesis Inhibition
Compound DA5492.9Cell Cycle Arrest

Agrochemical Applications

Insecticidal Properties
The trifluoromethyl group in the structure enhances the lipophilicity and biological activity of imidazopyridine derivatives. Studies have reported that these compounds possess insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. The effectiveness of these compounds is often evaluated using bioassays that measure mortality rates at specified concentrations .

Fungal Activity
Additionally, certain derivatives have demonstrated antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings are crucial for developing new fungicides that can combat plant diseases effectively .

Table 2: Biological Activity Against Insects and Fungi

Compound IDTarget OrganismConcentration (µg/ml)Activity (%)
Compound EMythimna separata50075
Compound FSpodoptera frugiperda50070
Compound GBotrytis cinerea5090
Compound HSclerotinia sclerotiorum5085

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing advanced materials. These materials can exhibit desirable properties such as enhanced thermal stability and electrical conductivity. Research is ongoing to explore its potential in organic electronics and photonic applications.

Case Study: Organic Photovoltaics
A recent study investigated the incorporation of imidazopyridine derivatives into organic photovoltaic devices. Results showed improved efficiency due to better charge transport properties attributed to the trifluoromethyl substitution .

Mechanism of Action

The mechanism by which 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on heterocycle type, substituent effects, and applications.

Structural Analogs by Heterocycle and Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Heterocycle Substituents Molecular Formula CAS Number Key Properties/Applications
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Br, CF₃ C₈H₉BrF₃N₂ Not provided Intermediate in kinase inhibitor synthesis
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride Imidazo[1,5-a]pyrazine Br, CF₃, HCl C₇H₈BrClF₃N₃ 1152440-29-3 Enhanced polarity due to pyrazine core; used in peptide coupling
1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine 2 Br C₇H₈Br₂N₂ 1780530-11-1 Higher reactivity in cross-coupling reactions
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Br C₇H₉BrN₂ 1554534-02-9 Base structure for derivatization
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine Imidazo[1,2-a]pyridine Br, NH₂ C₇H₁₀BrN₃ 1536180-99-0 Amine group enables hydrogen bonding; potential antiviral applications

Key Research Findings

Trifluoromethyl vs. Halogen Substituents

The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to non-fluorinated analogs like 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (logP ~1.8). This increases membrane permeability, making it more suitable for CNS-targeting drug candidates .

Pyridine vs. Pyrazine Heterocycles

Replacing the pyridine ring with pyrazine (as in 1-bromo-3-(trifluoromethyl)-imidazo[1,5-a]pyrazine) introduces an additional nitrogen atom, lowering the pKa (pyrazine pKa ~1.5 vs. pyridine pKa ~5.0). This increases solubility in polar solvents but reduces blood-brain barrier penetration .

Positional Isomerism
Dihalogenated Analogs

1,3-Dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine demonstrates superior reactivity in Suzuki-Miyaura cross-coupling reactions due to the dual leaving groups, enabling efficient synthesis of bis-arylated derivatives .

Biological Activity

1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound with significant potential in pharmacology. This article explores its biological activity, particularly focusing on its anticancer and anti-inflammatory properties, supported by various studies and data.

  • IUPAC Name : 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
  • CAS Number : 1893038-96-4
  • Molecular Formula : C8H8BrF3N2
  • Molar Mass : 269.06 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in the context of cancer treatment and anti-inflammatory responses. The following sections summarize key findings from recent studies.

Anticancer Activity

This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
HepG2 (Liver)12.0Inhibits cell proliferation and induces cell cycle arrest
A549 (Lung)26.0Microtubule destabilization leading to cell death

Case Studies

  • Study on MDA-MB-231 Cells : A study indicated that the compound induces morphological changes and enhances caspase-3 activity significantly at concentrations as low as 1 µM, suggesting its potential as an apoptosis-inducing agent in breast cancer therapy .
  • In Vivo Studies : Animal models demonstrated that treatment with the compound resulted in reduced tumor sizes in xenograft models of breast cancer .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties:

Activity Assessed IC50 (µM) Comparison to Standard
COX-2 Inhibition5.40Superior to celecoxib (IC50 = 10 µM)
Edema Reduction62%Compared to diclofenac (22% inhibition)

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The selectivity index for COX-2 inhibition was found to be significantly higher than standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Recent research has focused on understanding the SAR of this compound. Modifications to the imidazo-pyridine structure have been explored to enhance potency and selectivity against specific cancer types and inflammatory pathways. The trifluoromethyl group has been identified as a critical feature for enhancing biological activity .

Chemical Reactions Analysis

General Reactivity Profile

The compound exhibits distinct reactivity due to its fused imidazo[1,5-a]pyridine core, bromine substituent, and trifluoromethyl group. The bromine atom at position 1 serves as a reactive site for nucleophilic substitution, while the trifluoromethyl group at position 3 enhances lipophilicity and electronic effects, influencing reaction pathways.

Substitution Reactions

2.1. Nucleophilic Substitution
The bromine atom undergoes displacement reactions with nucleophiles (e.g., amines, thiols, alkoxides) under basic conditions. For example:

  • Reaction with Amines :
    1-Bromo-3-(CF3)-imidazo[1,5-a]pyridine+NH31-Amino-3-(CF3)-imidazo[1,5-a]pyridine+HBr\text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{NH}_3 \rightarrow \text{1-Amino-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{HBr}
    Conditions: Sodium hydroxide (base), room temperature .

2.2. Cross-Coupling Reactions
The bromine atom enables coupling via Suzuki or Buchwald-Hartwig reactions, forming C-C bonds with aryl or alkenyl partners. Example:

  • Suzuki Coupling :
    1-Bromo-3-(CF3)-imidazo[1,5-a]pyridine+Ph-B(OH)21-Phenyl-3-(CF3)-imidazo[1,5-a]pyridine\text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{Ph-B(OH)}_2 \rightarrow \text{1-Phenyl-3-(CF}_3\text{)-imidazo[1,5-a]pyridine}
    Conditions: Pd(PPh₃)₄ catalyst, sodium carbonate, reflux .

Functional Group Transformations

3.1. Oxidation Reactions
The fused ring system undergoes oxidation to generate hydroxyl or carbonyl derivatives. For instance:

  • Oxidation of Imidazole Ring :
    1-Bromo-3-(CF3)-imidazo[1,5-a]pyridine+KMnO41-Bromo-3-(CF3)-imidazo[1,5-a]pyridin-2-one\text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{KMnO}_4 \rightarrow \text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridin-2-one}
    Conditions: Aqueous acidic medium, heat .

3.2. Reduction Reactions
Reduction of the bromine atom to a hydrogen atom is achievable using LiAlH₄:
1-Bromo-3-(CF3)-imidazo[1,5-a]pyridine+LiAlH41-Hydrogen-3-(CF3)-imidazo[1,5-a]pyridine\text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{LiAlH}_4 \rightarrow \text{1-Hydrogen-3-(CF}_3\text{)-imidazo[1,5-a]pyridine}
Conditions: Ethyl ether solvent, room temperature.

Cyclocondensation and Ring-Expansion Reactions

The compound participates in cyclocondensation reactions to form polycyclic systems. For example:

  • Reaction with β-Diketones :
    1-Bromo-3-(CF3)-imidazo[1,5-a]pyridine+CH3COCH2COCH3Expanded Polycyclic System\text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Expanded Polycyclic System}
    Conditions: Acid catalysis (e.g., HCl), reflux .

Photochemical Reactions

Visible light-induced C-H activation enables functionalization at the trifluoromethyl group or adjacent positions. Example:

  • Trifluoroethyl Addition :
    1-Bromo-3-(CF3)-imidazo[1,5-a]pyridine+CF3CH2ICF3CH2-Substituted Derivative\text{1-Bromo-3-(CF}_3\text{)-imidazo[1,5-a]pyridine} + \text{CF}_3\text{CH}_2\text{I} \rightarrow \text{CF}_3\text{CH}_2\text{-Substituted Derivative}
    Conditions: fac-Ir(ppy)₃ photocatalyst, room temperature .

Biological and Chemical Stability

The trifluoromethyl group enhances stability under acidic and basic conditions, while the bromine atom increases susceptibility to nucleophilic attack. The fused ring system remains aromatic under standard reaction conditions.

Comparison of Reaction Pathways

Reaction Type Key Features Conditions Product
Nucleophilic Substitution Displacement of Br⁻ by amines/thiolsNaOH, RT1-Amino/1-thio derivatives
Oxidation Formation of carbonyl groupsKMnO₄, H⁺, heatImidazo[1,5-a]pyridin-2-one
Cross-Coupling C-C bond formation with aryl partnersPd catalyst, Na₂CO₃, refluxArylated derivatives
Photochemical C-H Activation Trifluoroethyl additionfac-Ir(ppy)₃, light, RTCF₃CH₂-substituted derivatives

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Imidazopyridines

ParameterOptimal RangeReferences
Bromination Temperature80–100°C
Coupling CatalystPd(PPh₃)₄ (5 mol%)
Purification SolventEthyl acetate/hexane
Reaction Time (Alkylation)≤24 h

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTargetIC₅₀/MICReferences
7-Bromo-triazolo[1,5-a]pyridineAurora Kinase A1.2 µM
6-Bromo-imidazo[4,5-b]pyridineE. coli32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.